molecular formula C15H8F6O B1300819 3,4'-Bis(trifluoromethyl)benzophenone CAS No. 21084-22-0

3,4'-Bis(trifluoromethyl)benzophenone

Cat. No.: B1300819
CAS No.: 21084-22-0
M. Wt: 318.21 g/mol
InChI Key: HWBXNAPXNCBCQO-UHFFFAOYSA-N
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Description

3,4’-Bis(trifluoromethyl)benzophenone is an organic compound with the molecular formula C15H8F6O and a molecular weight of 318.21 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to the benzophenone core. It is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Bis(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzene with trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

    Temperature: 0-5°C

    Solvent: Dichloromethane (CH2Cl2)

    Reaction Time: 2-3 hours

The reaction yields 3,4’-Bis(trifluoromethyl)benzophenone as the primary product after purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of 3,4’-Bis(trifluoromethyl)benzophenone follows a similar synthetic route but on a larger scale. The process involves:

    Reactants: Benzene, trifluoromethylbenzoyl chloride

    Catalyst: Aluminum chloride (AlCl3)

    Temperature Control: Maintained at 0-5°C

    Purification: Recrystallization or distillation

Chemical Reactions Analysis

Types of Reactions

3,4’-Bis(trifluoromethyl)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Trifluoromethylbenzoic acid derivatives.

    Reduction: 3,4’-Bis(trifluoromethyl)benzyl alcohol.

    Substitution: Halogenated derivatives of 3,4’-Bis(trifluoromethyl)benzophenone.

Scientific Research Applications

3,4’-Bis(trifluoromethyl)benzophenone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4’-Bis(trifluoromethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Bis(trifluoromethyl)benzophenone
  • 4,4’-Bis(trifluoromethyl)benzophenone
  • 3,5-Bis(trifluoromethyl)benzophenone

Uniqueness

3,4’-Bis(trifluoromethyl)benzophenone is unique due to the specific positioning of the trifluoromethyl groups, which influences its chemical reactivity and interaction with biological targets. Compared to its analogs, this compound exhibits distinct properties in terms of stability, solubility, and reactivity .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBXNAPXNCBCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352915
Record name [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21084-22-0
Record name [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Bis(trifluoromethyl)benzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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